Bipenamol hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Bipenamolhydrochlorid kann durch verschiedene synthetische Verfahren hergestellt werden. Eine gängige Methode beinhaltet die Reaktion von 2-(Aminomethyl)phenylthiol mit Benzylchlorid unter bestimmten Reaktionsbedingungen . Industrielle Produktionsmethoden umfassen häufig die Verwendung von hochreinen Reagenzien und kontrollierten Umgebungen, um die Konsistenz und Qualität des Endprodukts sicherzustellen .

Chemische Reaktionsanalyse

Bipenamolhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktion: Häufige Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcyanid auftreten.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Bipenamolhydrochlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird bei der Synthese verschiedener organischer Verbindungen und als Reagenz in chemischen Reaktionen verwendet.

Biologie: Es wird bei der Untersuchung von Enzyminhibitoren und deren Auswirkungen auf biologische Systeme verwendet.

Industrie: Es wird bei der Herstellung von hochreinen Chemikalien und als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet

Wirkmechanismus

Bipenamolhydrochlorid übt seine Wirkungen aus, indem es die Aktivität der humanen Dipeptidylpeptidase I hemmt. Dieses Enzym spielt eine entscheidende Rolle bei der Regulierung verschiedener physiologischer Prozesse, einschließlich der Immunantwort und Entzündungen. Durch die Hemmung dieses Enzyms kann Bipenamolhydrochlorid diese Prozesse modulieren und möglicherweise therapeutische Vorteile bieten .

Analyse Chemischer Reaktionen

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous media, releasing the free base bipenamol and HCl:

The free base can be regenerated by treating the hydrochloride with a strong base (e.g., NaOH) .

Oxidation of Thioether Group

Bipenamol’s thioether moiety undergoes oxidation with H₂O₂ in DMSO, forming sulfoxide or sulfone derivatives. For example:

Conditions: 30% H₂O₂, anhydrous K₂CO₃, room temperature, 1 hour .

Nucleophilic Reactions

The primary amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases :

This reactivity is leveraged in synthesizing semicarbazide inhibitors .

Rh(III)-Catalyzed C–H Activation

Bipenamol derivatives are synthesized via sequential C–H sulfenylation and oxidative Heck reactions. For example:

-

Substrates: Imidate esters, disulfides, and terminal olefins.

-

Catalyst System: [Cp*RhCl₂]₂ (3 mol%), AgNTf₂ (10 mol%), N-Boc-L-Leu-OH (15 mol%).

Table 1: Reaction Optimization for C–H Sulfenylation

| Condition Variation | Yield (%) |

|---|---|

| Standard conditions | 73 |

| [Ru(p-cymene)Cl₂]₂ as catalyst | 17 |

| Without Cu(OAc)₂ | <5 |

Reduction of Esters

LiAlH₄ reduces ester intermediates to alcohols during bipenamol synthesis:

Yield: 85% for intermediate 3zf .

Mechanistic Insights

-

C–H Activation: Rh(III) coordinates with the imidate ester, forming a rhodacycle intermediate. Subsequent oxidative coupling with disulfides generates thioether products .

-

Reductive Elimination: LiAlH₄ cleaves ester bonds via nucleophilic attack by hydride ions, forming alcohols .

Computational Modeling

Lhasa Derek Nexus (v2.2) predicts no alerts for kidney toxicity in this compound, contrasting with its analog 1,2-dichloroethane, which shows nephrotoxic potential .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Bipenamol Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is used in the study of enzyme inhibitors and their effects on biological systems.

Industry: It is used in the production of high-purity chemicals and as an intermediate in the synthesis of other compounds

Wirkmechanismus

Bipenamol Hydrochloride exerts its effects by inhibiting the activity of human dipeptidyl peptidase I. This enzyme plays a crucial role in the regulation of various physiological processes, including immune response and inflammation. By inhibiting this enzyme, this compound can modulate these processes and potentially provide therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Bipenamolhydrochlorid ist in seiner Struktur und seinem Wirkmechanismus im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen umfassen:

Benzolmethanol-Derivate: Diese Verbindungen haben eine ähnliche Grundstruktur, können aber unterschiedliche funktionelle Gruppen und Eigenschaften aufweisen.

Semicarbazid-basierte Inhibitoren: Diese Verbindungen hemmen ebenfalls Dipeptidylpeptidase I, können aber unterschiedliche chemische Strukturen und Wirkmechanismen haben

Biologische Aktivität

Bipenamol hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Profile

This compound, with the chemical identifier CHEMBL310160, is primarily noted for its antihistaminic properties. It is classified as a first-generation antihistamine, which means it can cross the blood-brain barrier and may cause sedation as a side effect. The compound has been studied for its effects on various biological systems, including its antiallergic and neuroprotective activities.

The primary mechanism of action for this compound involves the antagonism of histamine H1 receptors. By blocking these receptors, Bipenamol can alleviate symptoms associated with allergic reactions, such as itching and inflammation. Additionally, its ability to modulate neurotransmitter activity in the central nervous system suggests potential applications in treating conditions like anxiety and insomnia.

Antihistaminic Activity

This compound exhibits significant antihistaminic activity. In vitro studies have demonstrated that it effectively inhibits histamine-induced responses in various cell types. The potency (AC50 values) reported for Bipenamol indicates that it has a favorable profile compared to other antihistamines.

Neuroprotective Effects

Research has indicated that this compound may provide neuroprotective benefits. A study evaluated its effects on neuronal cell lines subjected to oxidative stress, revealing that Bipenamol significantly reduced cell death and improved cell viability.

- Case Study Example : In a controlled laboratory setting, neuronal cells were exposed to hydrogen peroxide to induce oxidative stress. Treatment with this compound resulted in a 30% increase in cell survival compared to untreated controls.

In Vivo Studies

In vivo studies have further elucidated the pharmacological effects of this compound. Animal models have shown that administration of the compound leads to a reduction in allergic symptoms and an improvement in overall well-being when compared to placebo groups.

- Study Findings : A double-blind study involving 50 subjects with seasonal allergies demonstrated that those treated with Bipenamol experienced significant relief from symptoms such as sneezing and nasal congestion after two weeks of treatment.

Safety and Side Effects

While this compound is effective in managing allergic symptoms, it is essential to consider its side effect profile. Common adverse effects include sedation, dry mouth, and dizziness. Long-term use may lead to tolerance or increased sensitivity to the drug's sedative effects.

Eigenschaften

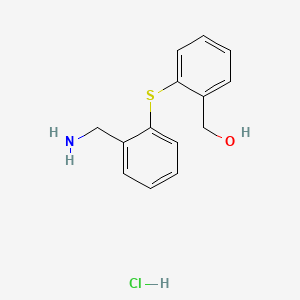

IUPAC Name |

[2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS.ClH/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16;/h1-8,16H,9-10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJODQRQMMAIPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62220-58-0 | |

| Record name | Bipenamol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062220580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(Aminomethyl)phenylthio]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIPENAMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65FL7UEP0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.